molecular formula C3H9AsSe B14456800 Dimethyl methylselenoarsine CAS No. 73076-88-7

Dimethyl methylselenoarsine

Katalognummer: B14456800
CAS-Nummer: 73076-88-7
Molekulargewicht: 199.00 g/mol
InChI-Schlüssel: HUEWEZFXLWQMMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl methylselenoarsine is an organoarsenic compound that contains both selenium and arsenic atoms. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound is characterized by the presence of two methyl groups attached to a selenium atom, which is further bonded to an arsenic atom with a methyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl methylselenoarsine typically involves the reaction of dimethyl selenide with methylarsenic compounds. One common method is the reaction of dimethyl selenide with methylarsine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process requires careful handling of reagents and control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl methylselenoarsine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dimethyl selenoxide or selenone, while reduction may produce dimethyl selenide. Substitution reactions can lead to the formation of various organoselenium and organoarsenic compounds.

Wissenschaftliche Forschungsanwendungen

Dimethyl methylselenoarsine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoselenium and organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of dimethyl methylselenoarsine involves its interaction with molecular targets and pathways within biological systems. The compound can interact with proteins, enzymes, and nucleic acids, leading to various biochemical effects. The presence of selenium and arsenic atoms allows it to participate in redox reactions and modulate cellular signaling pathways. These interactions can result in the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl selenide: Contains selenium but lacks arsenic.

    Methylarsine oxide: Contains arsenic but lacks selenium.

    Dimethyl selenone: Contains selenium in a higher oxidation state.

Uniqueness

Dimethyl methylselenoarsine is unique due to the presence of both selenium and arsenic atoms in its structure. This dual presence imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds.

Eigenschaften

CAS-Nummer

73076-88-7

Molekularformel

C3H9AsSe

Molekulargewicht

199.00 g/mol

IUPAC-Name

dimethyl(methylselanyl)arsane

InChI

InChI=1S/C3H9AsSe/c1-4(2)5-3/h1-3H3

InChI-Schlüssel

HUEWEZFXLWQMMS-UHFFFAOYSA-N

Kanonische SMILES

C[As](C)[Se]C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.